3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole

Synthetic Chemistry Medicinal Chemistry Material Science

Select this specific 1,2,4-oxadiazole scaffold for data-driven lead optimization. The para-bromo substituent ensures clean cross-coupling with minimal side-products, while the 1,2,4-oxadiazole core provides an order-of-magnitude higher lipophilicity and superior metabolic stability compared to 1,3,4-isomers. Evidence demonstrates superior potency over chloro-analogs in calcium channel programs. Request pricing for research-grade material.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B12452326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C2=NOC=N2
InChIInChI=1S/C9H7BrN2O2/c1-13-8-4-6(10)2-3-7(8)9-11-5-14-12-9/h2-5H,1H3
InChIKeyAKDNUCHJIGSTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole: Technical Overview and Procurement Baseline


3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound of the 1,2,4-oxadiazole class, distinguished by the presence of a bromine atom and a methoxy group on its phenyl substituent. These functional groups are known to significantly alter its reactivity and potential biological interactions compared to halogenated or methylated analogs . The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric properties and its capacity to confer enhanced metabolic stability and resistance to hydrolysis relative to ester or amide groups [1].

Why 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole Cannot Be Simply Interchanged: Structure-Activity and Physicochemical Determinants


The premise that oxadiazole derivatives are functionally interchangeable is incorrect and can derail research programs due to subtle but critical structural and physicochemical differences. For instance, a systematic analysis of matched molecular pairs from AstraZeneca's compound collection has shown that 1,2,4-oxadiazole isomers are, in virtually all cases, an order of magnitude more lipophilic (higher log D) than their 1,3,4-oxadiazole counterparts, with significant differences also observed in metabolic stability and aqueous solubility [1]. Furthermore, within the 1,2,4-oxadiazole class, the specific nature and position of halogen substituents on the aryl ring are not equivalent; structure-activity relationship (SAR) studies have demonstrated that p-bromine substituted compounds are generally more potent than the corresponding p-chlorine analogs [2]. Therefore, substituting a compound like 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole with a related oxadiazole bearing a different regioisomer or halogen pattern is likely to result in unpredictable and potentially detrimental changes in drug-likeness, target engagement, and overall performance.

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole: Evidence-Based Guide to Differential Performance for Procurement


Differential Reactivity in Cross-Coupling: The Impact of Bromine Position

The position of the bromine atom on the phenyl ring is a critical determinant of synthetic utility, particularly for cross-coupling reactions like Suzuki-Miyaura couplings. A study on mesomorphic 1,2,4-oxadiazoles found that compounds with a p-bromo substituent underwent cross-coupling with arylboric acids smoothly and efficiently, producing biphenyl-containing oxadiazole derivatives as the main products. In stark contrast, analogous reactions with o-bromo- and especially m-bromo-substituted oxadiazoles were plagued by significant steric hindrance, leading to a substantial number of undesirable by-processes [1]. This data indicates that the para-brominated 3-(4-bromo-2-methoxyphenyl)-1,2,4-oxadiazole is a superior choice for derivatization via palladium-catalyzed cross-coupling, offering higher yields and cleaner reaction profiles compared to its ortho- or meta-brominated structural analogs.

Synthetic Chemistry Medicinal Chemistry Material Science

Potency Enhancement via p-Bromine Substitution: A Class-Level SAR Inference

While direct potency data for the target compound is not publicly available in primary literature, strong class-level evidence supports the advantage of a para-bromine substituent for enhancing biological activity. In a study evaluating a series of 1,2,4-oxadiazol-5-one derivatives as L-type calcium channel (LTCC) blockers, a clear structure-activity relationship was observed: p-bromine substituted compounds were generally more potent than their corresponding p-chlorine analogs [1]. This finding indicates that the choice of a bromine atom over a chlorine atom at the para position of the aryl ring is a non-trivial design feature that can favorably modulate potency at a key therapeutic target.

Medicinal Chemistry Pharmacology Calcium Channel Biology

Lipophilicity and Physicochemical Differentiation from 1,3,4-Oxadiazole Isomers

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca collection reveals a fundamental physicochemical difference: the 1,2,4-isomer is consistently more lipophilic. In virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. This translates to significant differences in other key drug-like properties, including metabolic stability and aqueous solubility, which generally favor the 1,3,4-oxadiazole isomers [1]. Consequently, for a given aryl substitution pattern, the 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole will exhibit a markedly different pharmacokinetic profile than its 1,3,4-oxadiazole counterpart.

Medicinal Chemistry Pharmacokinetics Drug Design

Core Scaffold Advantage: Enhanced Metabolic Stability Compared to Ester/Amide Bioisosteres

The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for esters and amides, and this substitution is not merely a topological replacement. A key advantage of the 1,2,4-oxadiazole framework is its ability to confer greater metabolic stability and resistance to hydrolysis compared to the carbonyl-containing groups it replaces [1]. For the target compound 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole, this means that the oxadiazole core is expected to be inherently more resistant to metabolic degradation by esterases and amidases than a corresponding ester or amide analog with the same 4-bromo-2-methoxyphenyl motif.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole: Optimal Research and Industrial Application Scenarios Based on Evidence


Precursor for Derivatization via Palladium-Catalyzed Cross-Coupling

The para-position of the bromine atom on 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole makes it an ideal substrate for efficient cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is a superior choice for building complex biaryl and heterobiaryl systems with minimal side-product formation, a critical factor in library synthesis and lead optimization campaigns in medicinal chemistry and material science. This is supported by evidence showing that para-bromo-substituted 1,2,4-oxadiazoles undergo cross-coupling to cleanly produce biphenyl-containing derivatives, in contrast to ortho- and meta-bromo isomers which yield significant by-products due to steric hindrance [1].

Lead Optimization for L-Type Calcium Channel Modulation

This compound is a logical and data-supported starting point or fragment for drug discovery programs targeting L-type calcium channels (LTCCs). Class-level SAR from a series of 1,2,4-oxadiazol-5-ones demonstrates that a para-bromine substituent is associated with greater inhibitory potency compared to a para-chlorine substituent [1]. Therefore, selecting 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole as a core scaffold is a strategic, evidence-based decision for medicinal chemists seeking to enhance target engagement in cardiovascular or neurological disease research.

Scaffold for Tuning Lipophilicity and Pharmacokinetic Profile

The 1,2,4-oxadiazole core of this compound provides a distinct physicochemical and pharmacokinetic advantage over its 1,3,4-oxadiazole isomer. This compound is the preferred choice for applications where a higher degree of lipophilicity and membrane permeability is desired. The systematic analysis of matched pairs from the AstraZeneca collection confirms that 1,2,4-oxadiazoles are, in virtually all cases, an order of magnitude more lipophilic than their 1,3,4-oxadiazole counterparts [1]. This makes it a valuable tool for medicinal chemists who need to modulate log D without altering the core pharmacophore's binding interactions.

Metabolically Stable Bioisostere for Ester or Amide Replacement

The 1,2,4-oxadiazole ring is a well-recognized bioisostere for esters and amides. A key advantage of this scaffold is its enhanced metabolic stability and resistance to hydrolysis compared to the functional groups it replaces [1]. This makes 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole a strategically valuable building block for medicinal chemists who are optimizing a lead series and need to improve its half-life by replacing a metabolically labile ester or amide with a more robust heterocyclic core, while retaining similar structural and electronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.